7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one
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Overview
Description
7,8-Dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 g/mol . This compound is known for its unique structure, which combines an indeno and pyridazinone moiety, making it an interesting subject for various scientific studies.
Mechanism of Action
Target of Action
The primary targets of 7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one Similar compounds have been found to be highly active on leukemia k-562 and sr cell lines .
Mode of Action
The exact mode of action of This compound A similar compound, 3- (4-fluorophenyl)-n- (2,6-dimethylphenyl)-6,7-dimethoxy-3a,4-dihydro-3hindeno [1,2-c]pyrazole-2-carboxamide, showed efficient binding with egfr tyrosine kinase .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown anticancer activity as per the national cancer institute (nci us) protocol on leukemia, melanoma, lung, colon, cns, ovarian, renal, prostate, and breast cancers cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an acid catalyst to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
7,8-Dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: This compound shares a similar methoxy substitution pattern but differs in its core structure, which is a benzazepinone instead of an indeno-pyridazinone.
Uniqueness
The uniqueness of 7,8-dimethoxy-2,5-dihydro-3H-indeno[1,2-c]pyridazin-3-one lies in its combined indeno and pyridazinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7,8-dimethoxy-2,5-dihydroindeno[1,2-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-10-4-7-3-8-5-12(16)14-15-13(8)9(7)6-11(10)18-2/h4-6H,3H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMMFPPVKIEEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=CC(=O)NN=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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